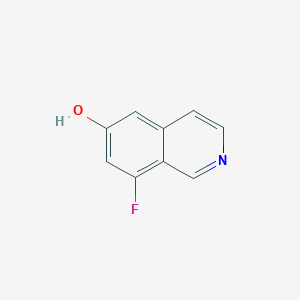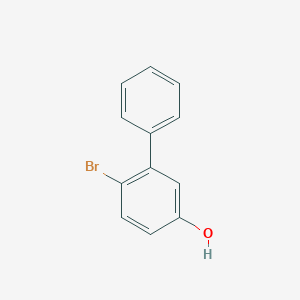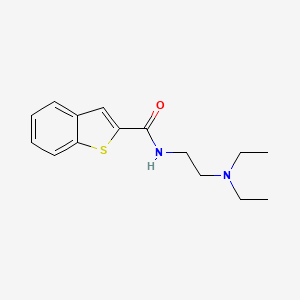![molecular formula C22H10Br2O2 B12815499 6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene](/img/structure/B12815499.png)
6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,21-dibromo-3,24-dioxahexacyclo[157002,1004,9011,16018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene is a complex organic compound characterized by its unique hexacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene typically involves multi-step organic reactions. The process begins with the formation of the core hexacyclic structure, followed by the introduction of bromine and oxygen atoms through specific halogenation and oxidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: Halogen atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific molecular pathways.
Industry: Its chemical properties can be utilized in the development of advanced materials, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene involves its interaction with specific molecular targets. The bromine atoms and oxygen atoms play crucial roles in binding to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application, but it often involves modulation of enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- Pentacyclo[11.5.3.3(4,10).0(7,23).0(16,20)]tetracosa-1(19)4,6,8,10,22-decaene
- Hexacyclo[10.6.6.02,11.04,9.013,18.019,24]tetracosa-2,4,6,8,10,13,15,17,19,21,23-undecaene-3,10-diol
Uniqueness
6,21-dibromo-3,24-dioxahexacyclo[157002,1004,9011,16018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene stands out due to its specific arrangement of bromine and oxygen atoms within the hexacyclic framework
Propiedades
Fórmula molecular |
C22H10Br2O2 |
|---|---|
Peso molecular |
466.1 g/mol |
Nombre IUPAC |
6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene |
InChI |
InChI=1S/C22H10Br2O2/c23-11-5-7-15-17(9-11)25-21-19(15)13-3-1-2-4-14(13)20-16-8-6-12(24)10-18(16)26-22(20)21/h1-10H |
Clave InChI |
OPGSAEDGAIAZMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C4=C2C5=C(O4)C=C(C=C5)Br)OC6=C3C=CC(=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-1H-benzo[d]imidazole-2-carbimidoyl chloride](/img/structure/B12815416.png)
![Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide](/img/structure/B12815418.png)
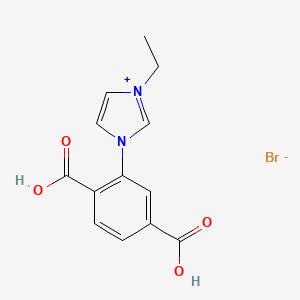
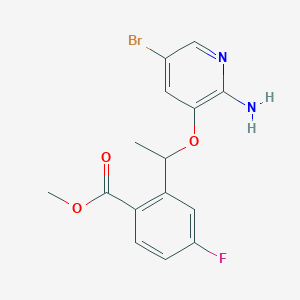
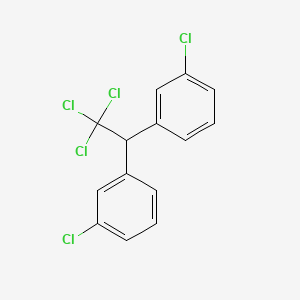
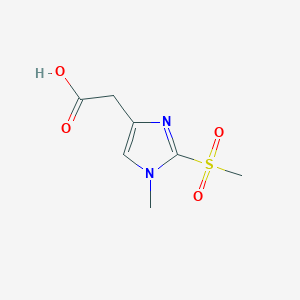

![7-{2-[(Cyanomethyl)sulfanyl]acetamido}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12815450.png)
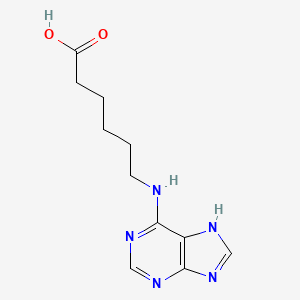
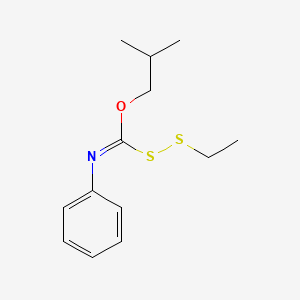
![5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-amine](/img/structure/B12815466.png)
